2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate is an organic compound characterized by the molecular formula C13H7F5O3S and a molecular weight of 338.25 g/mol. This compound features a pentafluorophenyl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties and reactivity. It appears as a colorless crystalline solid and is classified as an irritant, necessitating careful handling in laboratory settings .
The precise mechanism by which PF-5 interacts with proteins remains unclear. However, researchers believe it might function through covalent attachment to specific amino acid residues within the protein structure []. This attachment could potentially alter the protein's properties, allowing for improved detection and analysis during proteomic workflows [].
The specific products formed depend on the reagents and conditions employed during these reactions.
The synthesis of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate typically involves the reaction of pentafluorophenol with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The triethylamine serves to neutralize the hydrochloric acid generated during the reaction . The general reaction can be summarized as follows:
text1. 2,3,4,5,6-C6F5H + p-CH3C6H4SO2Cl + Et3N → C6F5SO2-C6H4-CH3 + Et3N•HCl
This method allows for efficient production of the sulfonate ester.
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate has several applications:
Several compounds share structural or functional similarities with 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pentafluorophenyl tosylate | C13H7F5O3S | Similar sulfonate structure; used in organic synthesis |
Pentafluorophenyl acetate | C10H7F5O2 | Acetate ester; used in similar applications |
Pentafluorophenyl methylsulfone | C13H9F5O2S | Contains a methylsulfone group; different reactivity |
Pentafluorophenyl phenylsulfone | C13H8F5O2S | Phenyl group instead of methyl; alters reactivity |
The uniqueness of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate lies in its distinctive combination of fluorinated aromatic systems and sulfonate functionality. This combination enhances its reactivity and potential utility in both organic synthesis and biological applications compared to other similar compounds.